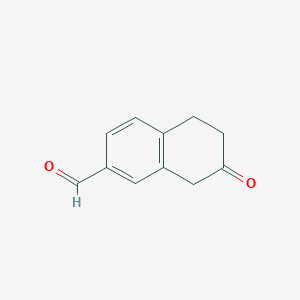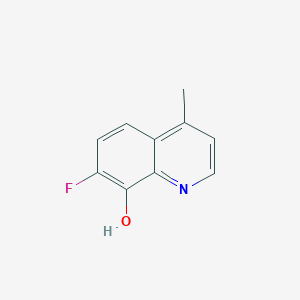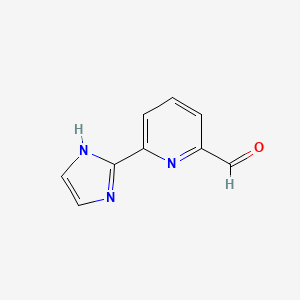
5-chloro-2-fluoro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-fluoro-1H-indole: is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-fluoro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis , where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . Another method includes the cyclization of appropriate precursors using catalysts such as methanesulfonic acid .
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to achieve higher yields and purity. The use of high vacuum distillation and recrystallization from solvents like petroleum ether ensures the compound’s quality .
Analyse Chemischer Reaktionen
Types of Reactions: 5-chloro-2-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic substitution: The presence of chlorine and fluorine atoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The reactions yield various derivatives, including halogenated indoles , nitroindoles , and sulfonated indoles .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-chloro-2-fluoro-1H-indole is used as a building block in organic synthesis to create more complex molecules .
Biology: Indole derivatives, including this compound, exhibit antiviral , anti-inflammatory , and anticancer activities .
Medicine: The compound is explored for its potential in developing new pharmaceutical drugs due to its biological activities .
Industry: In the industrial sector, it is used in the synthesis of dyes , pigments , and agrochemicals .
Wirkmechanismus
The mechanism of action of 5-chloro-2-fluoro-1H-indole involves its interaction with various molecular targets and pathways . The compound binds to specific receptors or enzymes, leading to inhibition or activation of biological processes . For instance, its anticancer activity may involve the inhibition of cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
- 5-chloro-1H-indole
- 5-fluoro-1H-indole
- 2-chloro-1H-indole
- 2-fluoro-1H-indole
Comparison: 5-chloro-2-fluoro-1H-indole is unique due to the presence of both chlorine and fluorine atoms, which enhances its chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C8H5ClFN |
|---|---|
Molekulargewicht |
169.58 g/mol |
IUPAC-Name |
5-chloro-2-fluoro-1H-indole |
InChI |
InChI=1S/C8H5ClFN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H |
InChI-Schlüssel |
IGZAGWFBNMNPGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


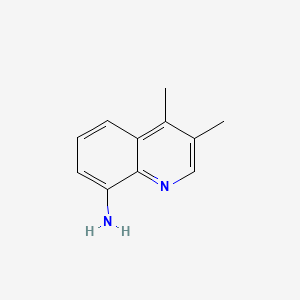
![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)
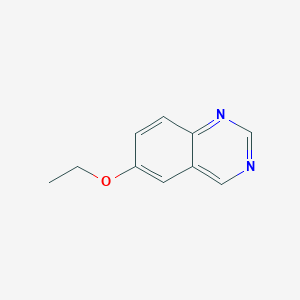
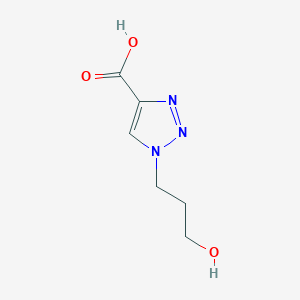
![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)
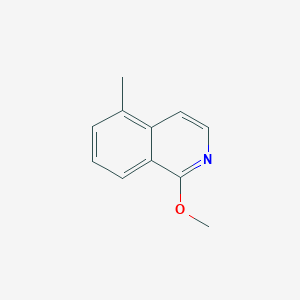
![Spiro[benzimidazole-2,3'-pyrrole]](/img/structure/B11915350.png)
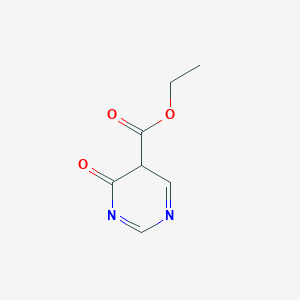


![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)
